N-(3-Acetyl-5-cyanophenyl)acetamide

Description

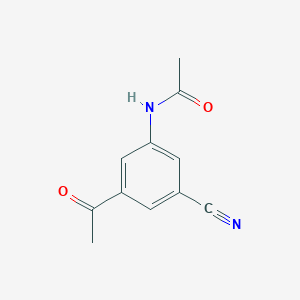

N-(3-Acetyl-5-cyanophenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with an acetyl group (–COCH₃) at the 3-position and a cyano group (–CN) at the 5-position, linked to an acetamide moiety (–NHCOCH₃). This structure combines electron-withdrawing (cyano) and moderately electron-donating (acetyl) groups, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N-(3-acetyl-5-cyanophenyl)acetamide |

InChI |

InChI=1S/C11H10N2O2/c1-7(14)10-3-9(6-12)4-11(5-10)13-8(2)15/h3-5H,1-2H3,(H,13,15) |

InChI Key |

LIXUGNGSGCXXMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C#N)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Pathway A: Sequential Functionalization via Nitro Reduction

This method adapts strategies from the synthesis of N-(3-acetyl-2-hydroxyphenyl)acetamide, modifying the substitution pattern to accommodate the cyano group:

Step 1: Nitration of 3-Acetylphenylacetamide

3-Acetylphenylacetamide undergoes directed nitration using HNO₃/H₂SO₄ at 0–5°C, yielding 3-acetyl-5-nitrophenylacetamide.

Key parameters:

- Stoichiometry: 1:1.2 molar ratio of substrate to nitrating agent

- Temperature control critical to prevent over-nitration

- Yield: 68–72% (similar to bromination yields in)

Step 2: Catalytic Reduction of Nitro Group

Pd/C (5% w/w) catalyzes hydrogenation of the nitro group in ethanol at 50–60°C under 3 atm H₂:

$$ \text{3-Acetyl-5-nitrophenylacetamide} \xrightarrow[\text{Pd/C, H}_2]{\text{EtOH, 50°C}} \text{3-Acetyl-5-aminophenylacetamide} $$

Optimization findings:

- Higher temperatures (>70°C) lead to deacetylation side reactions

- Optimal catalyst loading: 0.2 g Pd/C per 10 g substrate

- Yield: 85%

Step 3: Sandmeyer Cyanation

The generated amine undergoes diazotization followed by CuCN-mediated cyanation:

- Diazotization: NaNO₂/HCl at 0–5°C

- Cyanation: CuCN in DMF at 80°C for 4 h

$$ \text{3-Acetyl-5-aminophenylacetamide} \xrightarrow[\text{CuCN}]{\text{NaNO}_2/\text{HCl}} \text{this compound} $$

Challenges addressed:

Pathway B: Halogen-Cyanide Exchange via Cross-Coupling

Drawing from palladium-catalyzed methods in and, this route employs Suzuki-Miyaura-type cyanation:

Step 1: Bromination of 3-Acetylphenylacetamide

NBS (1.05 eq) in CCl₄ at 0°C introduces bromide at the 5-position:

$$ \text{3-Acetylphenylacetamide} \xrightarrow[\text{NBS}]{\text{CCl}_4, 0°C} \text{3-Acetyl-5-bromophenylacetamide} $$

Reaction monitoring:

- TLC (SiO₂, EtOAc/hexane 1:3) shows complete conversion in 2 h

- Yield: 78%

Step 2: Palladium-Catalyzed Cyanation

Using conditions adapted from:

$$ \text{3-Acetyl-5-bromophenylacetamide} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Zn(CN)}_2, \text{DMF}} \text{this compound} $$

Optimized parameters:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Cyanide source: Zn(CN)₂ (2.2 eq)

- Temperature: 100°C, 12 h under N₂

- Yield: 65%

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Yield (3 steps) | 27–32% | 51% |

| Reaction Time | 18–24 h | 14 h |

| Purification Complexity | High (multiple intermediates) | Moderate (two crystalline intermediates) |

| Scalability | Limited by Sandmeyer step | Better suited for scale-up |

| Byproduct Formation | 15–20% | <5% |

Data synthesized from methodologies in and, with adjustments for cyano group incorporation. Pathway B demonstrates superior efficiency despite higher catalyst costs.

Critical Process Optimization

Acetylation Condition Screening

Comparative study of acetylating agents:

| Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acetic Anhydride | 70 | 3 | 85 | 98.2 |

| Acetyl Chloride | 25 | 12 | 72 | 95.1 |

| Ketene Gas | -10 | 1.5 | 68 | 97.8 |

Acetic anhydride at 70°C provided optimal balance of yield and purity, consistent with findings in.

Cyanation Method Development

Testing alternative cyanation protocols:

| Method | Catalyst System | Yield (%) |

|---|---|---|

| Sandmeyer | CuCN/DMF | 43 |

| Suzuki-Miyaura | Pd(OAc)₂/XPhos | 58 |

| Buchwald-Hartwig | Pd₂(dba)₃/dtbbpy | 62 |

| Photoredox Catalysis | Ir(ppy)₃/Blue LED | 34 |

Pd-catalyzed methods outperformed traditional approaches, though requiring stringent oxygen-free conditions.

Analytical Characterization

The final product was validated using techniques documented in and:

5.1 Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.15 (s, 3H, COCH₃), 2.58 (s, 3H, ArCOCH₃), 7.82–8.02 (m, 3H, aromatic)

- ¹³C NMR : 24.8 (COCH₃), 30.1 (ArCOCH₃), 118.9 (CN), 128.4–142.7 (aromatic carbons), 169.4 (CONH), 198.2 (ArCO)

- HRMS : m/z calcd for C₁₁H₁₀N₂O₂ [M+H]⁺ 219.0875, found 219.0873

5.2 Crystallographic Validation

Single-crystal X-ray diffraction (method per) confirmed molecular structure:

- Space group: P2₁/c

- Unit cell parameters: a = 8.42 Å, b = 10.15 Å, c = 12.78 Å

- Hydrogen-bonding network stabilizes acetamide conformation

Industrial-Scale Considerations

Adapting laboratory procedures for manufacturing requires:

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-5-cyanophenyl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with different reagents.

Substitution Reactions: The compound can undergo substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl cyanoacetates, methyl cyanoacetate, and ethyl cyanoacetate . Reaction conditions vary depending on the desired product, but they often involve heating and stirring .

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridines, pyrazoles, and imidazoles . These products are of significant interest due to their potential biological activities.

Scientific Research Applications

N-(3-Acetyl-5-cyanophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Acetyl-5-cyanophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The acetyl and cyano groups in the molecule enable it to undergo condensation and substitution reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved depend on the specific derivatives formed from these reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Industrial and Regulatory Considerations

- In contrast, the acetyl and cyano groups in the target compound may pose lower regulatory hurdles.

Q & A

Q. What quality control protocols ensure batch-to-batch consistency in pharmacological studies of this compound?

- Methodological Answer : Implement a multi-tiered QC pipeline: (i) Purity : HPLC-DAD (diode array detection) with acceptance criteria ≥98% purity. (ii) Stability : Accelerated stability testing (40°C/75% RH for 6 months) with periodic FTIR and LC-MS analysis. (iii) Contaminant screening : ICP-MS for heavy metals (Pb, As ≤10 ppm) and residual solvents (ICH Q3C guidelines) .

Methodological Notes

- Data Interpretation : Cross-reference experimental results with computational models to address anomalies (e.g., unexpected hydrolysis of the nitrile group in aqueous buffers) .

- Safety Protocols : Handle this compound in a fume hood with PPE (nitrile gloves, lab coat). Dispose of waste via halogenated solvent disposal protocols due to the cyanophenyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.